5-(三氟乙酰基)-1,2,3,4-四氢吡啶-1-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

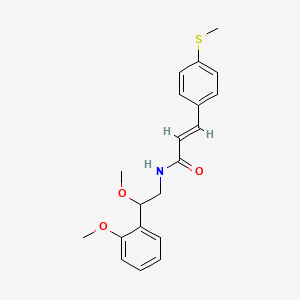

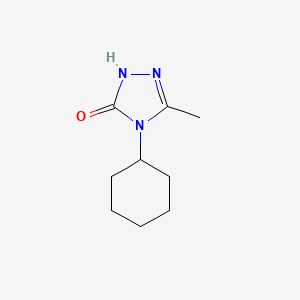

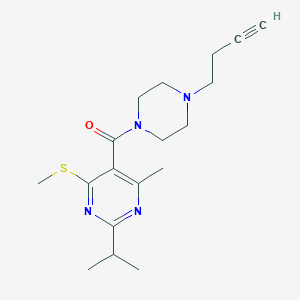

Methyl 5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-1-carboxylate, also known as MTT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTT belongs to the class of tetrahydropyridines, which are known for their diverse biological activities.

科学研究应用

Organofluorine Chemistry and Triazoles

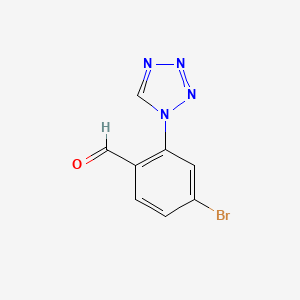

1,2,4-Triazoles, five-membered heterocycles containing three nitrogen atoms, are prevalent in both natural and synthetic molecules. They find use as drugs, insecticides, and synthetic materials. Notable examples include deferasirox (an iron chelator), 3-triazolylphenylsulfide (with antimicrobial properties), and sitagliptin (an antidiabetic agent) . Among these 1,2,4-triazoles, trifluoromethylated derivatives have attracted significant attention. The introduction of trifluoromethyl groups into therapeutic compounds can enhance lipophilicity, metabolic stability, conformational preference, and bioavailability .

Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles

Researchers have developed a general approach to synthesize 5-trifluoromethyl 1,2,4-triazoles via the [3 + 2]-cycloaddition of nitrile imines generated in situ from hydrazonyl chloride with CF3CN. The precursor of trifluoroacetonitrile is 2,2,2-trifluoroacetaldehyde O-(aryl)oxime. This method tolerates various functional groups, including alkyl-substituted hydrazonyl chlorides, and has potential synthetic relevance .

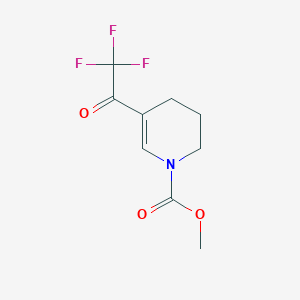

Construction of Trifluoromethylated Compounds

Trifluoroacetylation reactions play a crucial role in organic synthesis. For instance, the treatment of a related compound with hydroxylamine hydrochloride yielded a non-aromatic 5-hydroxy-3-(S,S-dimethylsulfoximido)-5-(trifluoromethyl)-4,5-dihydroisoxazole .

DNA Targeting Agents

A serendipitous regioselective synthesis of DNA targeting agents, specifically 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles, has been achieved. This synthesis involves a one-pot cascade reaction of 3-mercapto[1,2,4]triazoles with trifluoromethyl-β-diketones in the presence of NBS .

属性

IUPAC Name |

methyl 5-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-pyridine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO3/c1-16-8(15)13-4-2-3-6(5-13)7(14)9(10,11)12/h5H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRIWAWQSGQHMKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCCC(=C1)C(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-(trifluoroacetyl)-1,2,3,4-tetrahydropyridine-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

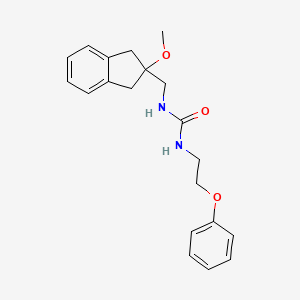

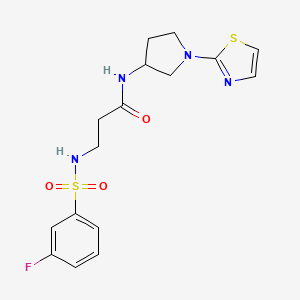

![N-(4-fluorobenzyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2522437.png)

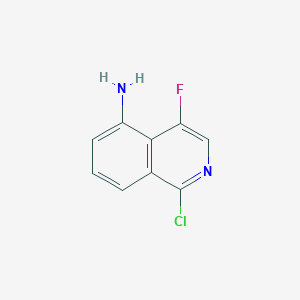

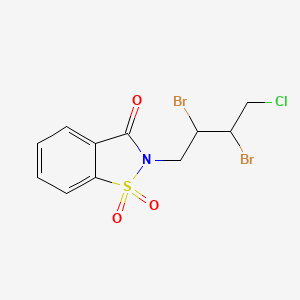

![5-chloro-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2522443.png)

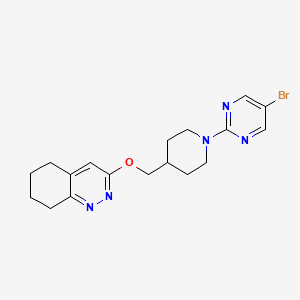

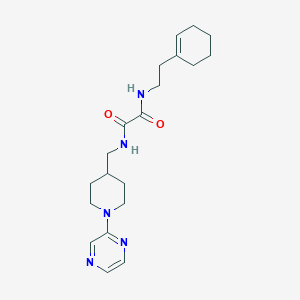

![2,2,2-Trifluoroethyl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B2522445.png)